2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Overview
Description
MS 245 oxalate is a chemical compound known for its role as a potent antagonist of the serotonin receptor subtype 5-HT6. This compound has a high affinity for the 5-HT6 receptor, with a dissociation constant (Ki) of approximately 2 nanomolar. It is selective for 5-HT6 over other serotonin receptor subtypes, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .
Mechanism of Action
Target of Action
MS 245 oxalate is a potent antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the serotonin (5-HT) receptor, which plays a crucial role in the function of the central nervous system .
Mode of Action
MS 245 oxalate interacts with the 5-HT6 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by serotonin. The binding affinity of MS 245 oxalate for the 5-HT6 receptor is high, with a Ki value of 2 nM .
Biochemical Pathways
By acting as an antagonist at this receptor, MS 245 oxalate can potentially influence these pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The antagonistic action of MS 245 oxalate at the 5-HT6 receptor can lead to various molecular and cellular effects. For instance, it has been reported to potentiate the hypolocomotor actions of (-)-nicotine in mice .
Action Environment
The action, efficacy, and stability of MS 245 oxalate can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
Biochemical Analysis
Biochemical Properties
MS 245 Oxalate plays a significant role in biochemical reactions as a 5-HT6 receptor antagonist . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and it is known to influence the release of various neurotransmitters, including dopamine and glutamate .
Cellular Effects
The effects of MS 245 Oxalate on cells are primarily due to its antagonistic action on the 5-HT6 receptor . By blocking this receptor, MS 245 Oxalate can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
MS 245 Oxalate exerts its effects at the molecular level by binding to the 5-HT6 receptor and preventing its activation . This can lead to changes in gene expression and cellular metabolism, as the 5-HT6 receptor is involved in various signaling pathways .
Metabolic Pathways
MS 245 Oxalate is involved in the serotonin pathway, where it acts as an antagonist of the 5-HT6 receptor
Preparation Methods
The synthesis of MS 245 oxalate typically involves the reaction of N,N-dimethyl-5-methoxytryptamine with benzenesulfonyl chloride. The reaction is carried out in the presence of tetra(n-butyl)ammonium hydrogensulfate in dichloromethane at room temperature. The product is then purified and converted to its oxalate salt form . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
MS 245 oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: MS 245 oxalate can undergo substitution reactions, particularly at the sulfonyl group, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MS 245 oxalate has several scientific research applications:
Neuroscience: It is used to study the role of the 5-HT6 receptor in the central nervous system, particularly in relation to cognitive functions and neuropsychiatric disorders.
Pharmacology: This compound helps in the development of new therapeutic agents targeting the 5-HT6 receptor, which may be beneficial in treating conditions like Alzheimer’s disease and schizophrenia.
Biology: MS 245 oxalate is used in cellular and molecular biology to understand serotonin signaling pathways and their effects on cellular functions.
Comparison with Similar Compounds
MS 245 oxalate is unique in its high selectivity and potency for the 5-HT6 receptor compared to other serotonin receptor antagonists. Similar compounds include:
SB-271046: Another 5-HT6 receptor antagonist with a slightly different chemical structure and pharmacological profile.
Ro 04-6790: A compound with similar antagonistic properties but different selectivity for serotonin receptor subtypes.
SB-399885: Known for its high affinity for the 5-HT6 receptor, similar to MS 245 oxalate, but with distinct pharmacokinetic properties
These comparisons highlight the uniqueness of MS 245 oxalate in terms of its selectivity and potency, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWAEGCRSFTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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